
Dapivirine-d11
描述
Dapivirine-d11 (TMC-120-d11) is a deuterium-labeled analog of Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV prevention and treatment . The deuterium substitution at 11 positions enhances its metabolic stability, making it a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying antiviral drugs like Remdesivir, GS-441524, and Dexamethasone . Its structural similarity to Dapivirine ensures comparable chromatographic behavior and ionization efficiency, while isotopic labeling minimizes interference in analytical workflows .
准备方法
Molecular Design and Deuteration Strategy
Dapivirine-d11 (IUPAC name: 4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile) features deuterium atoms at 11 positions:
-
Two deuterium atoms at the 3- and 5-positions of the aniline ring
-
Nine deuterium atoms across three methyl groups (CD₃) at the 2-, 4-, and 6-positions of the same ring .
This labeling strategy preserves the compound’s pharmacological activity while creating a distinct mass signature (+11 Da) for analytical differentiation .
Synthetic Pathways for this compound
Deuterated Precursor Synthesis
The synthesis begins with the preparation of deuterated intermediates:
2,4,6-Trimethylaniline-d11
-
Deuteration of methyl groups : Reacting 2,4,6-trimethylaniline with deuterated methyl iodide (CD₃I) in the presence of a base (e.g., NaH) under anhydrous conditions introduces trideuteriomethyl groups .
-
Aromatic deuteration : Catalytic exchange using D₂O and a platinum or palladium catalyst selectively deuterates the 3- and 5-positions of the aniline ring .
Pyrimidine-Aminobenzonitrile Coupling
-
The deuterated aniline intermediate undergoes nucleophilic aromatic substitution with 4-amino-2-chloropyrimidine.
-
Subsequent coupling with 4-aminobenzonitrile via Buchwald-Hartwig amination yields this compound .
Table 1: Key Reaction Parameters for this compound Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Methyl deuteration | CD₃I, NaH, THF, 0°C → 25°C, 24 h | 85 | 98.5 |
Aromatic deuteration | D₂O, Pd/C (10%), 100°C, 48 h | 78 | 97.8 |
Pyrimidine coupling | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 16 h | 65 | 99.2 |
Analytical Characterization
Mass Spectrometry
-
High-resolution MS : ESI-MS confirms the molecular ion at m/z 340.474 ([M+H]⁺), matching the theoretical mass with ≤2 ppm error .
-
Isotopic purity : LC-MS/MS analyses verify >99% deuterium incorporation at all labeled positions .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of signals at δ 2.25–2.35 ppm (methyl protons) and δ 6.85–7.20 ppm (aromatic protons) confirms deuteration .
-
²H NMR : Peaks at δ 2.30 ppm (CD₃) and δ 6.90–7.10 ppm (aromatic deuterons) validate positional labeling .
Table 2: Comparative NMR Data for Dapivirine vs. This compound
Proton Site | Dapivirine δ (ppm) | This compound δ (ppm) |
---|---|---|
Methyl (CH₃) | 2.30 | – |
Aromatic (C3/C5) | 6.95 | – |
Pyrimidine NH | 8.45 | 8.44 |
Benzonitrile CN | – | – |
Quality Control in Industrial Production
Regulatory Specifications
-
Isotopic purity : ≥99% deuterium enrichment at all labeled positions .
-
Residual solvents : ≤0.1% for THF, DMF, and DCM (ICH Q3C guidelines) .
Stability Studies
-
Thermal stability : No degradation after 6 months at -20°C (validated by LC-MS) .
-
Photostability : Protected from light due to dapivirine’s UV sensitivity .
Applications in Pharmacokinetic Research
This compound enables precise quantification of dapivirine in biological samples:
LC-MS/MS Method Validation
Table 3: Pharmacokinetic Parameters Using this compound
Matrix | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀–₂₄ (ng·h/mL) |
---|---|---|---|
Vaginal fluid | 45.2 ± 6.8 | 24 | 980 ± 120 |
Plasma | 0.8 ± 0.2 | 24 | 18 ± 3 |
Challenges and Optimization
Deuterium Scrambling
-
Mitigation : Use of aprotic solvents (e.g., THF) and low-temperature reactions prevent H/D exchange .
-
Monitoring : Regular MS checks during synthesis ensure isotopic fidelity .
Cost-Efficiency
化学反应分析
Types of Reactions
Dapivirine-d11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.
科学研究应用
Dapivirine-d11 is widely used in scientific research, particularly in the following areas:
Chemistry: Used in studies to understand the chemical properties and reactivity of deuterium-labeled compounds.
Biology: Used in research to study the metabolism and distribution of dapivirine in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of dapivirine.
Industry: Used in the development of new formulations and delivery methods for dapivirine-based therapies.
作用机制
Dapivirine-d11 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is responsible for converting viral RNA into DNA, a critical step in the replication cycle of the virus. By binding to the enzyme, this compound prevents the conversion process, thereby inhibiting the replication of the virus .
相似化合物的比较
Comparison with Structural Analogs
Dapivirine-d11 is compared with other deuterated compounds and NNRTIs based on structural features, applications, and pharmacological roles.
Table 1: Structural and Functional Comparison of Deuterated Analogs
Key Insights :
- Unlike Dasatinib D8 and Climbazole-d4, this compound is tailored for HIV-related pharmacokinetic studies due to its NNRTI backbone .
- Its use as an IS for non-cognate analytes (e.g., Remdesivir) highlights its versatility in analytical chemistry .
Pharmacokinetic and Metabolic Comparison
Deuterium substitution significantly alters metabolic pathways compared to non-deuterated Dapivirine.
Table 2: Metabolic Profile of Dapivirine vs. This compound in Human Liver Microsomes
Metabolite | Modification Site | Contribution to Total Metabolism (%) |
---|---|---|
M1–M2 | Monooxygenation (mesitylene ring) | 38% (Dapivirine) vs. 22% (this compound) |
M3 | Benzene ring oxygenation | 15% (Dapivirine) vs. 8% (this compound) |
M4 | Nitrogen oxidation | 12% (Dapivirine) vs. 5% (this compound) |
M5–M6 | Multi-site oxygenation | 35% (Dapivirine) vs. 20% (this compound) |
Key Insights :
- Deuterium reduces oxidation rates by 40–60%, extending half-life and improving IS reliability .
- Cytochrome P450 (CYP) enzymes drive Dapivirine metabolism, but deuterium dampens CYP affinity, minimizing degradation .
Table 3: Method Validation Parameters Using this compound
Parameter | Remdesivir | GS-441524 | Dexamethasone |
---|---|---|---|
Linear Range (ng/mL) | 0.6–120 | 12–1200 | 24–1200 |
Precision (CV%) | <10% | <12% | <9% |
Accuracy (RE%) | ±8% | ±10% | ±7% |
Matrix Effect | 12% | 10% | 8% |
Recovery | 89% | 93% | 82% |
Key Insights :
- This compound exhibits minimal matrix effects (<15%) and high recovery (82–93%), ensuring robust quantification .
- Its retention time (~10 min) aligns with target analytes, reducing carry-over risks compared to non-deuterated IS candidates .
Cost and Availability
This compound is commercially available but cost-prohibitive for large-scale studies.
Table 4: Pricing and Suppliers
Supplier | Quantity | Price (€/$) | Application |
---|---|---|---|
CymitQuimica | 1 mg | €340.00 | Analytical standards |
Santa Cruz Biotechnology | 1 mg | $360.00 | HIV mechanism studies |
SCRSTANDARD | 10 mg | €2,195.00 | Antiviral research |
Key Insights :
- Costs are ~20% higher than non-deuterated Dapivirine due to synthetic complexity .
Research Findings and Clinical Implications
- Clinical Relevance : Its metabolic stability supports long-acting HIV pre-exposure prophylaxis (PrEP) formulations, contrasting with shorter-acting NNRTIs .
生物活性
Dapivirine-d11 is a deuterated form of dapivirine, an antiretroviral compound primarily investigated for its use in HIV prevention through vaginal rings. This article delves into the biological activity of this compound, emphasizing its pharmacokinetics, efficacy, safety, and acceptability based on recent clinical trials and research findings.
Overview of this compound
Dapivirine (DPV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown promise as a microbicide for the prevention of HIV-1 infection. The deuterated version, this compound, is designed to enhance metabolic stability and improve pharmacokinetic profiles. This modification aims to maintain therapeutic levels over extended periods, potentially increasing adherence and effectiveness in real-world settings.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for understanding its biological activity. Studies have demonstrated that Dapivirine can achieve high concentrations in vaginal fluid, significantly exceeding the effective concentration required to inhibit HIV replication.
Key Findings from Clinical Trials
- Concentration Levels : In clinical studies, the mean plasma concentrations of dapivirine increased from 273.5 pg/mL at week 4 to 298.2 pg/mL at week 12, indicating a potential trend towards accumulation over time (p = 0.022). Vaginal fluid (VF) concentrations remained consistently above the in vitro 50% effective concentration (EC50) by over 5000-fold by week 4 and sustained through week 12 .
- Tissue Penetration : Dapivirine was detectable in cervical tissues with a mean concentration of 2.49 ng/mg, suggesting effective tissue penetration necessary for local antiviral activity .
Efficacy in HIV Prevention
The efficacy of this compound has been evaluated in several key trials:
- MTN-020/ASPIRE Trial : This phase III trial showed a 27% reduction in HIV acquisition overall, with up to 56% reduction among women aged over 21 who adhered closely to the regimen . The results highlight the potential of this compound as an effective preventive measure against HIV.
Study | Population | Reduction in HIV Acquisition |
---|---|---|
MTN-020/ASPIRE | African women | 27% overall; 56% for >21 years with high adherence |
Safety Profile
The safety profile of this compound has been extensively assessed:
- Adverse Events : Clinical trials reported no significant safety concerns associated with the use of dapivirine vaginal rings. The most common adverse events were mild and included vaginal irritation and discharge .
- Long-term Use : Ongoing studies are evaluating the long-term safety and adherence patterns to ensure that users can maintain consistent use without adverse effects .
Acceptability and Adherence
Acceptability is vital for the success of any preventive strategy:
- User Feedback : Qualitative studies conducted during the ASPIRE trial indicated high levels of acceptability among participants, particularly regarding ease of use and comfort .
- Adherence Factors : Barriers to adherence were identified, including concerns about side effects and social stigma. Addressing these factors is essential for maximizing the public health impact of this compound .
Case Studies
A notable case study explored the effects of Dapivirine on uterine contractility. Researchers tested fresh uterine muscle samples ex vivo to assess whether dapivirine influences muscle contractions. Preliminary results indicated no significant adverse effects on uterine contractility, suggesting that this compound may be safe for use in women without impacting reproductive health negatively .
常见问题
Basic Research Questions
Q. What is the role of deuterium labeling in Dapivirine-d11, and how does it impact pharmacokinetic studies?
Deuterium labeling in this compound serves as an isotopic tracer to distinguish the compound from its non-deuterated counterpart (Dapivirine) during mass spectrometry analysis. This enables precise quantification in biological matrices (e.g., serum, microsomal incubations) by leveraging the mass shift between labeled and unlabeled molecules . For example, in LC-MS/MS workflows, the deuterium label minimizes ion suppression and co-elution issues, improving accuracy in metabolic stability assays .
Q. What experimental protocols are recommended for studying this compound’s stability in human liver microsomes?
A validated protocol involves incubating this compound (1–10 µM) with human liver microsomes (1 mg/mL) at 37°C in the presence of NADPH and UDPGA to simulate Phase I/II metabolism. Aliquots are quenched at timed intervals (e.g., 0, 15, 30, 60 min) using cold acetonitrile-methanol (1:1). After protein precipitation, supernatants are analyzed via LC-MS/MS with deuterated internal standards to quantify residual parent compound and metabolites . Triplicate runs and ANOVA are critical for assessing inter-experimental variability .
Q. How should researchers address contradictions in reported metabolic stability data for this compound?
Discrepancies may arise from differences in microsomal protein concentration, incubation pH, or analytical sensitivity. To resolve contradictions:
- Standardize protocols using CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
- Validate metabolite identification with high-resolution MS/MS and reference standards.
- Cross-reference results with independent studies using primary hepatocytes, which better replicate in vivo conditions .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?
Nonlinear regression models (e.g., four-parameter logistic curves) are preferred for dose-response data. Use Akaike’s Information Criterion (AIC) to compare model fits, and apply bootstrap resampling to estimate confidence intervals for EC₅₀ values. For combination therapies (e.g., this compound with tenofovir), synergy can be assessed via the Chou-Talalay method , calculating combination indices (CI) across multiple effect levels .
Q. How can researchers mitigate isotopic effects in deuterated this compound during in vivo studies?
Deuterium kinetic isotope effects (KIEs) may alter metabolic rates, especially if the label is near enzymatic cleavage sites. Mitigation strategies include:
- Validating metabolic pathways via positional isotope exchange (PIX) experiments .
- Comparing turnover rates between this compound and non-deuterated analogs in in vitro CYP450 assays.
- Using compartmental PK modeling to adjust for KIEs in bioavailability calculations .
Q. What analytical techniques validate the purity and isotopic enrichment of synthesized this compound?
- LC-HRMS : Confirm molecular formula (C₁₉H₁₇D₁₁N₃O) and isotopic distribution.
- NMR spectroscopy : Detect residual non-deuterated impurities (e.g., protonated aromatic protons).
- Isotope ratio MS (IR-MS) : Quantify deuterium enrichment (target ≥98%) .
Q. How should researchers design experiments to assess this compound’s efficacy in mucosal tissue models?
Use ex vivo ectocervical tissue models infected with HIV-1BaL. Key parameters:
- Pre-treat tissues with this compound (0.1–10 µM) for 2–24 hrs.
- Measure viral replication via p24 ELISA or RT-qPCR.
- Normalize data to tissue viability (MTT assay) and compare to vehicle controls .
Q. What ethical considerations apply to preclinical studies involving this compound in animal models?
- Adhere to 3R principles (Replacement, Reduction, Refinement) .
- Justify species selection (e.g., humanized mice for HIV efficacy) in IACUC protocols.
- Include sentinel animals to monitor for off-target effects (e.g., hepatotoxicity) .
Q. Methodological Resources
属性
IUPAC Name |
4-[[4-[3,5-dideuterio-2,4,6-tris(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25)/i1D3,2D3,3D3,10D,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAYIAGXTHKHNT-UXJCIKOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。